molecular formula C8H8O3S B1370458 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid CAS No. 1169491-14-8

4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid

Cat. No. B1370458
M. Wt: 184.21 g/mol
InChI Key: OPMGBYIAUZTFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has been studied using X-ray diffraction . The crystal structure of protein tyrosine phosphatase 1B complexed with this compound has been deposited in the Protein Data Bank .


Physical And Chemical Properties Analysis

The compound “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has a molecular weight of 271.247 . Its chemical formula is C10H9NO6S .

Scientific Research Applications

Synthesis Methods

  • Palladium-Copper Catalysis : A study by Raju et al. (2006) discusses a convenient protocol for the construction of α-pyrone fused with thiophene, which involves palladium-mediated cross-coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes. This method demonstrates a tandem C–C bond forming reaction in the presence of a palladium catalyst, leading to the formation of 5-substituted thieno[2,3-c]pyran-7-ones in good yields (Raju et al., 2006).
  • Greener Synthesis with Ultrasound Irradiation : Rao et al. (2014) reported a greener and practical synthesis of 5-substituted thieno[2,3-c]pyran-7-ones using Cu-catalyzed coupling-cyclization of 3-iodothiophene-2-carboxylic acid with terminal alkynes under ultrasound irradiation. This process utilized an inexpensive and Pd- and ligand-free methodology (Rao et al., 2014).

Potential Applications

  • Pharmacological Interest : The derivatives of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid, such as thieno[2,3-c]pyran-7-ones, have been indicated to be of potential pharmacological interest due to their presence in bioactive agents and drugs (Raju et al., 2006).
  • Fluorescence Applications : Sahu et al. (2014) synthesized a series of thieno[3,2-c]pyrans showing substituent-dependent fluorescence. These compounds demonstrated high fluorescence quantum yields with large Stokes shifts, indicating potential applications in optical and fluorescent technologies (Sahu et al., 2014).
  • Material Science Applications : Dhayalan et al. (2015) developed a new spirobi[thieno[2,3-c]pyran] which, upon selective mono- or dimetalation, was used to prepare soluble conjugated oligothiophenes and pyrene derivatives. This indicates its potential application in material science, particularly in the development of novel organic materials (Dhayalan et al., 2015).

Future Directions

The improved efficacy of second-generation correctors with VX-770 and ongoing efforts in discovering new CFTR potentiators promise an encouraging future for CF therapy . The ability to rationally design effective compounds with improved pharmacological properties may hold the key to an ultimate cure of CF .

properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMGBYIAUZTFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620356
Record name 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid

CAS RN

1169491-14-8
Record name 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Reactant of Route 2
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Reactant of Route 3
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Reactant of Route 4
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.